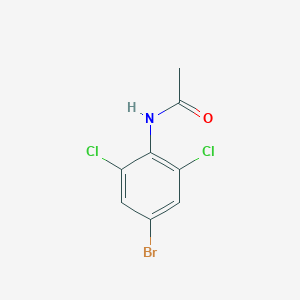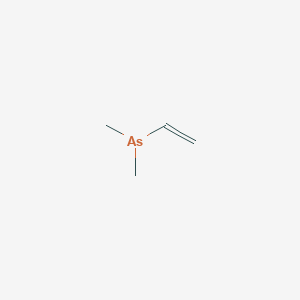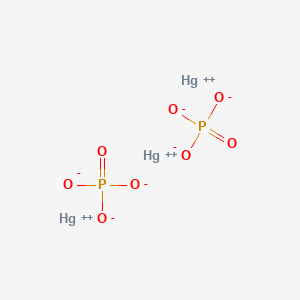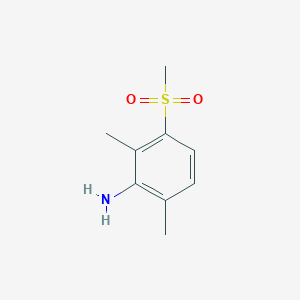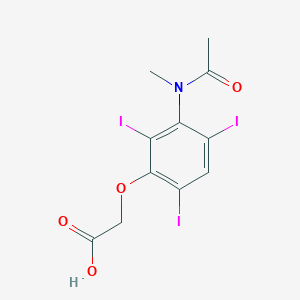
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-, commonly known as MAA, is a contrast agent used in medical imaging. It is a water-soluble, iodine-based compound that is used to enhance the contrast of organs and tissues during medical procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications.
Mécanisme D'action
MAA works by selectively accumulating in the target tissue or organ, thereby increasing its contrast with the surrounding tissue. It is taken up by the reticuloendothelial system (RES), a network of cells that play a vital role in the immune system. MAA is taken up by the RES cells in the liver, spleen, and bone marrow, which results in the enhancement of the contrast of these organs during medical imaging.
Effets Biochimiques Et Physiologiques
MAA is a safe and effective contrast agent that has minimal side effects. It is rapidly eliminated from the body through the kidneys and does not accumulate in the body. MAA has been extensively researched, and its safety and efficacy have been established through numerous clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
MAA has several advantages for use in lab experiments. It is a highly effective contrast agent that can enhance the contrast of organs and tissues, making it easier to visualize and study them. MAA is also water-soluble and can be easily administered to animals for imaging studies.
However, MAA has some limitations for lab experiments. It is not suitable for use in cell culture experiments as it is a contrast agent and not a cell-permeable compound. MAA is also not suitable for use in studies that require long-term imaging as it is rapidly eliminated from the body.
Orientations Futures
There are several future directions for the use of MAA in medical imaging. One area of research is the development of new contrast agents that are more selective and have fewer side effects. Another area of research is the use of MAA in combination with other imaging modalities, such as MRI and PET, to improve the accuracy and sensitivity of medical imaging.
Conclusion:
MAA is a highly effective contrast agent that has been extensively researched and used in various medical applications. It is a safe and effective compound that has minimal side effects. MAA has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of MAA in medical imaging, and ongoing research is focused on developing new contrast agents and improving the accuracy and sensitivity of medical imaging.
Méthodes De Synthèse
MAA is synthesized by reacting 3-amino-N-methylacetanilide with 2,4,6-triiodophenol in the presence of a coupling agent. The reaction results in the formation of MAA, which is then purified through a series of filtration and recrystallization steps.
Applications De Recherche Scientifique
MAA is widely used in medical imaging to enhance the contrast of organs and tissues. It is particularly useful in the diagnosis of liver diseases and in the evaluation of blood flow to the liver. MAA is also used in the diagnosis of pulmonary embolism, a condition in which a blood clot travels to the lungs and blocks the blood flow.
Propriétés
Numéro CAS |
13080-24-5 |
|---|---|
Nom du produit |
Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)- |
Formule moléculaire |
C11H10I3NO4 |
Poids moléculaire |
600.91 g/mol |
Nom IUPAC |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C11H10I3NO4/c1-5(16)15(2)10-6(12)3-7(13)11(9(10)14)19-4-8(17)18/h3H,4H2,1-2H3,(H,17,18) |
Clé InChI |
NJFAOLRJDWASHP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
SMILES canonique |
CC(=O)N(C)C1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Autres numéros CAS |
13080-24-5 |
Synonymes |
[3-(N-Methylacetylamino)-2,4,6-triiodophenoxy]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



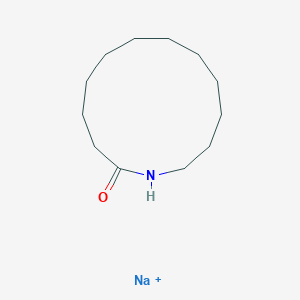
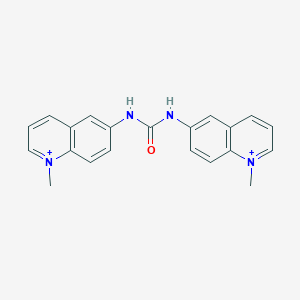
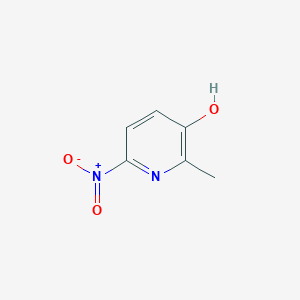
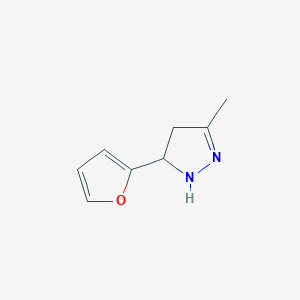
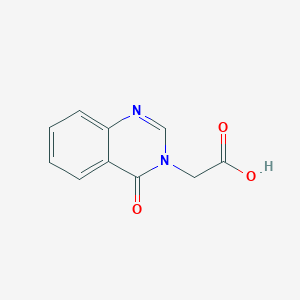
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
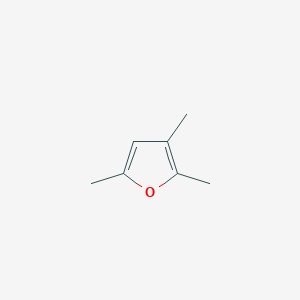
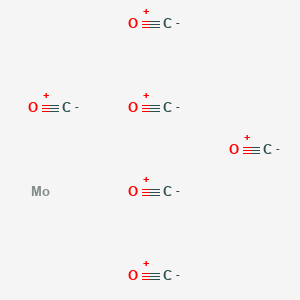
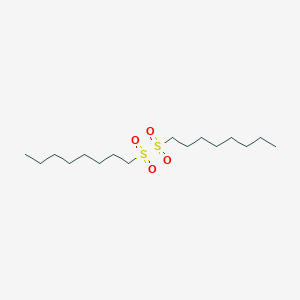
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
